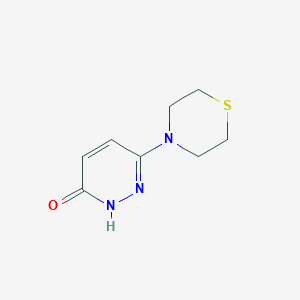

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one

Descripción

Propiedades

IUPAC Name |

3-thiomorpholin-4-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c12-8-2-1-7(9-10-8)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPWCHVNCYVDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Initial Formation of the Pyridazinone Core

The synthesis begins with the construction of the 2,3-dihydropyridazin-3-one core, typically achieved through cyclization reactions involving hydrazine derivatives and suitable diketones or aldehydes.

Reagents & Conditions:

Hydrazine hydrate reacts with α,β-unsaturated carbonyl compounds (e.g., acetoacetic ester derivatives) under reflux conditions, facilitating cyclization to form the pyridazinone ring.Reaction Type:

Condensation followed by cyclization, often with acid or base catalysis.Outcome:

Formation of a substituted pyridazinone intermediate with reactive sites at positions 2 and 3, ready for further functionalization.

Introduction of the 6-Substituent (Thiomorpholin-4-yl Group)

The key step involves attaching the thiomorpholin-4-yl moiety at position 6 of the pyridazinone ring.

Methodology:

The typical approach involves nucleophilic substitution or alkylation reactions, where a suitable halogenated precursor (e.g., 6-chloro-2,3-dihydropyridazin-3-one) reacts with thiomorpholine derivatives.-

- Use of a base such as potassium carbonate or sodium hydride to deprotonate thiomorpholine.

- Solvent choice: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

- Temperature: Mild heating (~50-80°C) to facilitate substitution.

-

6-chloro-2,3-dihydropyridazin-3-one + thiomorpholine → 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one Notes:

The halogen at position 6 is often introduced via halogenation of the pyridazinone ring using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), enabling subsequent nucleophilic substitution.

Optimization Strategies

-

- Use of microwave-assisted synthesis can significantly reduce reaction times and improve yields.

- Catalysts such as copper or palladium complexes may be employed to facilitate halogenation or substitution steps.

-

- Recrystallization from suitable solvents (ethanol, methanol) or chromatography techniques (silica gel column chromatography) are used to purify the final compound.

Industrial Scale-Up Considerations

-

- Maintaining controlled temperature and inert atmosphere to prevent oxidation.

- Use of continuous flow reactors for large-scale synthesis to improve safety and reproducibility.

Purification & Quality Control:

- Employing high-performance liquid chromatography (HPLC) and spectroscopic techniques (IR, NMR, MS) for purity assessment.

Data Tables Summarizing Key Reaction Conditions

| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Cyclization to pyridazinone | Hydrazine hydrate + diketone | Ethanol | Reflux | 4-6 hours | ~70-80% | Acid or base catalysis |

| 2 | Halogenation at position 6 | NBS or NCS | DCM or DMSO | Room temp to 50°C | 2-4 hours | ~65-75% | Controlled addition |

| 3 | Nucleophilic substitution | Thiomorpholine + base | DMF | 60-80°C | 12-24 hours | >80% | Microwave assistance optional |

Análisis De Reacciones Químicas

Types of Reactions

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyridazinone ring or the thiomorpholine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridazinone ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

Research indicates that 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one exhibits promising pharmacological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Staphylococcus aureus and 25 μg/mL against Escherichia coli .

- Anti-inflammatory Effects : In vivo studies have reported significant reductions in paw edema in carrageenan-induced inflammation models when dosed at 50 mg/kg, indicating its potential to modulate inflammatory pathways .

- Anticancer Properties : Several studies have highlighted the anticancer potential of pyridazinone derivatives. For example, compounds similar to this one have been tested against various cancer cell lines, showing high antitumor activity at concentrations less than 2 µM .

Mechanism of Action

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets. The thiomorpholine ring can engage with enzymes or receptors, potentially inhibiting their activity. Detailed studies on binding affinities and specific interactions are necessary to fully elucidate its pharmacodynamic properties.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in synthetic organic chemistry.

Chemical Reactions

The compound can participate in several types of reactions:

- Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction processes can modify the pyridazinone ring or the thiomorpholine component.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can introduce diverse functional groups onto the pyridazinone ring .

Material Science

In material science, this compound is investigated for its potential use in developing novel materials with specific electronic or optical properties. Its unique structure may contribute to the design of advanced materials for applications such as sensors or electronic devices.

Mecanismo De Acción

The mechanism of action of 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to nucleic acids or proteins, thereby modulating their function. Detailed studies on its binding affinity and specificity are essential to elucidate its exact mechanism of action .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one with structurally related dihydropyridazinone derivatives:

Key Observations:

- Hydrogen Bonding : Compounds with polar substituents (e.g., benzimidazole, hydroxy/methoxy groups) exhibit stronger H-bonding networks, influencing crystal packing (e.g., planar structure in ’s benzimidazole derivative) .

- Steric Effects : Bulky groups (e.g., silyl ethers in ) may hinder crystallinity or alter conformational flexibility, impacting synthetic scalability .

Actividad Biológica

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and antitubercular effects, supported by diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of pyridazinones, which are known for their diverse biological activities. The synthesis typically involves the reaction of thiomorpholine with appropriate precursors to yield the desired dihydropyridazinone structure.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various microbial strains:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 μg/mL |

| This compound | Escherichia coli | 25 μg/mL |

These results indicate promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinone derivatives has been explored through various in vivo models. For instance, compounds have shown efficacy in reducing paw edema in carrageenan-induced inflammation models:

- Model Used : Carrageenan-induced paw edema

- Dosage : 50 mg/kg

- Result : Significant reduction in edema compared to control groups.

This suggests that the compound may modulate inflammatory pathways effectively .

Antitubercular Activity

The antitubercular activity of this compound has been assessed using the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv. Results indicated that:

| Compound | MIC (μg/mL) | Reference Drug MIC (μg/mL) |

|---|---|---|

| This compound | 6.25 | Pyrazinamide: 3.12 |

This demonstrates that the compound exhibits significant antitubercular activity comparable to established drugs .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluating various pyridazinone derivatives found that those with thiomorpholine substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria .

- Inflammation Model : In a controlled experiment using a rat model for inflammation, compounds similar to this compound showed a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6 .

- Antitubercular Screening : A series of synthesized pyridazinones were screened for their antitubercular properties, revealing that several compounds exhibited MIC values significantly lower than standard treatments .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-(thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one and verifying its purity?

- Answer : Synthesis typically involves coupling reactions between thiomorpholine and dihydropyridazinone precursors. For example, analogous compounds like 6-(4-amino-2,6-dichlorophenoxy)-2,3-dihydropyridazin-3-one (RSTL-3) are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, followed by purification using column chromatography . Purity verification should employ HPLC with UV detection (e.g., λ = 254 nm) and mass spectrometry (LC-MS) to confirm molecular weight and absence of side products .

Q. How can crystallographic data resolve the planar conformation of dihydropyridazinone derivatives?

- Answer : Single-crystal X-ray diffraction (SCXRD) with CuKα radiation (λ = 1.54178 Å) is critical. For example, studies on 6-(benzimidazol-2-yl)-2,3-dihydropyridazin-3-one revealed near-planar geometry between the dihydropyridazinone and benzimidazole moieties (interplanar angle: 3.69°), confirmed via SHELX refinement and OLEX2 visualization . Software like SHELXL (post-2008 versions) enables anisotropic displacement parameter refinement, improving accuracy .

Q. What spectroscopic techniques are optimal for characterizing substituent effects on the dihydropyridazinone core?

- Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to identify substituent-induced chemical shifts (e.g., thiomorpholine’s sulfur atom causes deshielding).

- FT-IR : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyridazinone ring).

- UV-Vis : Assess π→π* transitions in aromatic systems .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data for dihydropyridazinone derivatives?

- Answer : Contradictions often arise from assay variability or impurities. To resolve:

- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO ≤0.1%).

- Analytical rigor : Quantify impurities via LC-MS and correlate bioactivity trends with purity thresholds (e.g., <98% purity may skew IC50 values) .

- Meta-analysis : Compare datasets across studies using tools like RevMan to identify methodological outliers .

Q. What strategies optimize the structure-activity relationship (SAR) of thiomorpholine-substituted dihydropyridazinones?

- Answer :

- Substituent variation : Replace thiomorpholine with morpholine or piperazine to assess sulfur’s role in binding (e.g., sulfur may enhance lipophilicity or hydrogen bonding).

- Ring modification : Introduce substituents at the 4-position of dihydropyridazinone to modulate steric effects, as seen in 6-(4-ethoxy-phenyl)-4,5-dihydro-2H-pyridazin-3-one derivatives .

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict electrostatic potential surfaces and docking affinity .

Q. How do hydrogen-bonding networks in crystal lattices influence the stability of dihydropyridazinone derivatives?

- Answer : SCXRD reveals intermolecular interactions critical for stability. For example, N–H···O hydrogen bonds (e.g., N1–H1···O2, distance = 2.08 Å) and C–H···π interactions in 6-(benzimidazol-2-yl)-2,3-dihydropyridazin-3-one crystals stabilize the lattice and reduce hygroscopicity . Thermal analysis (TGA/DSC) can correlate hydrogen-bond density with melting point elevation .

Q. What advanced methodologies validate the metabolic stability of dihydropyridazinone derivatives in pharmacokinetic studies?

- Answer :

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t½) and intrinsic clearance (CLint) .

- LC-MS/MS : Quantify metabolites like hydroxylated or demethylated derivatives. For example, 4-(cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate was identified as a stable metabolite in antifungal studies .

- CYP inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.